molecular formula C16H22O3 B12771717 (R*,S*)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid CAS No. 88221-69-6

(R*,S*)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid

Cat. No.: B12771717
CAS No.: 88221-69-6
M. Wt: 262.34 g/mol
InChI Key: LNDKEFFVJSOTLX-NHYWBVRUSA-N
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Description

(R,S)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid**, also known by its chemical formula C₁₆H₂₂O₃ , is a compound with interesting properties. It contains a total of 42 bonds, including 20 non-hydrogen bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid group (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol group .

Preparation Methods

The synthetic routes for this compound involve specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available in the literature. researchers have explored various synthetic approaches to obtain it.

Chemical Reactions Analysis

    Reactions: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

    Common Reagents and Conditions:

    Major Products: The specific products formed depend on the reaction conditions. For example, reduction may yield an alcohol, while oxidation could lead to a carboxylic acid derivative.

Scientific Research Applications

(R,S)-(-)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid** finds applications in various fields:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Studied for its pharmacological effects.

    Industry: May serve as a precursor for drug development or other fine chemicals.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related molecules based on structural features and functional groups. Its uniqueness lies in its cyclohexyl and hydroxyethyl moieties.

Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding

Properties

CAS No.

88221-69-6

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

(2R,3S)-2-(4-cyclohexylphenyl)-3-hydroxybutanoic acid

InChI

InChI=1S/C16H22O3/c1-11(17)15(16(18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12,15,17H,2-6H2,1H3,(H,18,19)/t11-,15-/m0/s1

InChI Key

LNDKEFFVJSOTLX-NHYWBVRUSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O

Origin of Product

United States

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